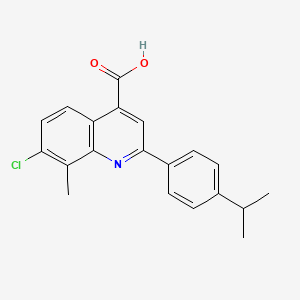

![molecular formula C22H24ClN3O2S B2398520 N-[2-(3-氯苯基)-5-氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]金刚烷-1-甲酰胺 CAS No. 1019099-95-6](/img/structure/B2398520.png)

N-[2-(3-氯苯基)-5-氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

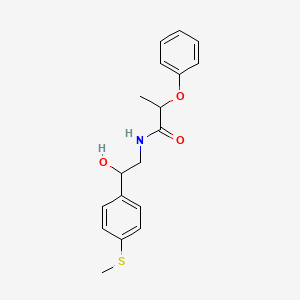

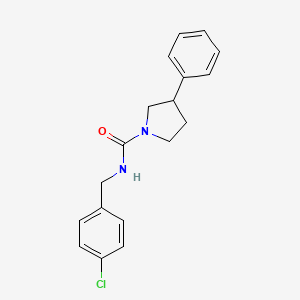

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . The crude product is often crystallized from a solvent such as hexane .Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The compound also contains an adamantane-1-carboxamide group.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . After consumption of the starting material, the reaction mixture is often cooled, and the resulting solid is filtered using suction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a melting point in the range of 162-164°C . The compound is likely to be a white or light beige crystalline solid .科学研究应用

抗菌和抗炎应用

金刚烷衍生物因其抗菌和抗炎特性而受到广泛研究。例如,某些 2-氨基金刚烷衍生物作为针对多种病原体的潜在抗菌剂显示出有希望的结果,包括金黄色葡萄球菌和枯草芽孢杆菌 (Eisa、Tantawy 和 El-kerdawy,1990 年)。此外,金刚烷-1-碳酰肼衍生物已被合成并测试其抗菌活性,对革兰氏阳性菌和革兰氏阴性菌均表现出有效的广谱作用 (El-Emam 等人,2012 年)。此外,新型 2-(1-金刚烷基)-5-取代-1,3,4-恶二唑和噻二唑对被测细菌表现出良好至中等的活性,某些衍生物还对白色念珠菌表现出明显的抗真菌活性和体内显着的抗炎作用 (Kadi 等人,2007 年)。

材料科学研究

在材料科学领域,金刚烷衍生物已被用于合成具有独特性能的新型聚酰胺和聚酰亚胺。例如,由 2,2-双[4-(4-氨基苯氧基)苯基]金刚烷制备的聚酰胺和聚酰亚胺已被证明在极性溶剂中表现出优异的溶解性、高的玻璃化转变温度和良好的热稳定性,使其适用于先进材料应用 (Liaw 和 Liaw,1999 年)。另一项研究重点关注 N-芳基金刚烷-1-甲酰胺的催化合成,强调了通过高效合成途径创建具有各种应用的新化合物的潜力 (Shishkin 等人,2020 年)。

作用机制

安全和危害

未来方向

The future directions for research into similar compounds could involve further investigation into their biological activities, such as antimicrobial, antitumor, and anti-inflammatory activities . Additionally, research could focus on developing new efficient synthetic approaches for the synthesis of these compounds .

属性

IUPAC Name |

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2S/c23-16-2-1-3-17(7-16)26-20(18-11-29(28)12-19(18)25-26)24-21(27)22-8-13-4-14(9-22)6-15(5-13)10-22/h1-3,7,13-15H,4-6,8-12H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVOBQKZPLJWTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)CC5=NN4C6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)

![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)

![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)